REACTION_CXSMILES
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Cl[C:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[CH2:4][C:3]=1[CH:9]=O.C(N(CC)CC)C.[SH:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>ClCCl>[CH3:8][C:5]1([CH3:7])[CH2:6][C:2]2[S:18][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:9][C:3]=2[CH2:4]1
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Name
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|
Quantity
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33 g
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Type
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reactant
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Smiles
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ClC1=C(CC(C1)(C)C)C=O
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Name
|
|
Quantity
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60 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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SCC(=O)OCC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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It was then concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethanol (400 mL)
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 h
|
Duration
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12 h
|
Type
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CONCENTRATION
|
Details
|
It was concentrated again under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by silica-gel column chromatography
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Type
|
WASH
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Details
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eluting with 40:1 petroleum ether/ethyl acetate to 131c as a yellow solid (18.0 g, 32%, over two steps)
|
Name
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|
Type
|
|
Smiles
|
CC1(CC2=C(SC(=C2)C(=O)OCC)C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |